(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride
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Overview
Description
trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C9H10ClNO2. It is a white solid that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of pyridine with a cyclopropane carboxylic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis techniques, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and in the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine: In medicinal chemistry, trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is explored for its potential therapeutic applications. It may be used in the design and development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-2-(Pyridin-2-YL)cyclopropane-1-carboxylic acid hydrochloride
- trans-2-(Pyridin-4-YL)cyclopropane-1-carboxylic acid hydrochloride
- cis-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride
Uniqueness: trans-2-(Pyridin-3-YL)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(1R,2R)-2-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-9(12)8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4H2,(H,11,12);1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFDAIBMARWIIE-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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